1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid” is a chemical compound with the CAS Number: 2138064-54-5 . It has a molecular weight of 241.21 . The compound is in the form of an oil and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO.C2HF3O2/c1-2-7(9-5-1)3-4-8-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm^3, a boiling point of 207.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.4±3.0 kJ/mol, and the flash point is 74.1±9.3 °C . The index of refraction is 1.501, and the molar refractivity is 35.8±0.4 cm^3 .Applications De Recherche Scientifique
Synthetic Approaches and Chemical Properties
Synthetic Approaches to Spiroaminals : Spirocyclic compounds like 1-oxa-7-azaspiro[4.4]nonane are central to many natural and synthetic products with significant biological activities. Various synthetic strategies have been developed for these compounds, highlighting their importance in chemical synthesis and potential applications in drug discovery (Sinibaldi & Canet, 2008).
One-Pot Synthesis : A novel one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones demonstrates the versatility of these compounds. The Mn(III)-based reaction offers a straightforward approach to synthesizing these spirocyclic compounds, indicating their utility in complex organic synthesis (Huynh, Nguyen, & Nishino, 2017).
Applications in Drug Discovery
Anticancer Properties : The synthesis and evaluation of novel oxa/azaspiro[4,5]trienones demonstrate potent apoptosis-inducing effects through mitochondrial disruption in cancer cells, showcasing the therapeutic potential of spirocyclic compounds in oncology (Yugandhar et al., 2015).
Spirocyclic Oxetane-Fused Benzimidazole : The development of spirocyclic oxetanes, including 2-oxa-7-azaspiro[4.4]nonane, into benzimidazole derivatives highlights their role in medicinal chemistry, particularly in the synthesis of compounds with potential biological activities (Gurry, McArdle, & Aldabbagh, 2015).
Biological Studies and Potential Therapeutic Applications
Novel Dipeptide Synthons : The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate demonstrates the application of spirocyclic compounds in peptide synthesis, offering new avenues for the development of peptide-based therapeutics (Suter, Stoykova, Linden, & Heimgartner, 2000).
Safety and Hazards
The compound has been classified under GHS07, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid As research progresses, it is expected that the compound’s role in various biochemical pathways will be clarified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the compound’s bioavailability .
Result of Action
The molecular and cellular effects of This compound As research continues, these effects will be further elucidated .
Propriétés
IUPAC Name |
1-oxa-7-azaspiro[4.4]nonane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2HF3O2/c1-2-7(9-5-1)3-4-8-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZBNRGDMKRKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)OC1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138064-54-5 |
Source
|
Record name | 1-oxa-7-azaspiro[4.4]nonane; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.